1-(2-Methylpropyl)cyclopentane-1-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-methylpropyl)cyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-10(8-11)5-3-4-6-10/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCCFNKBOZXJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Core Functionalization via Isomerization and Addition Reactions
A well-documented approach to functionalized cyclopentane derivatives involves starting from cyclohexanol or cyclohexene, which undergo thermal and catalytic transformations to yield methyl-substituted cyclopentene intermediates. These intermediates can then be further reacted to introduce desired substituents.
Step 1: Dehydration of Cyclohexanol to Cyclohexene
Cyclohexanol is dehydrated thermally over silica or silicon dioxide catalysts at elevated temperatures (~250 °C) to yield cyclohexene with high conversion (~97.5%).
Step 2: Isomerization of Cyclohexene to 1-Methylcyclopentene
Cyclohexene is isomerized in the gas phase over acidic catalysts such as silicon dioxide at ~400 °C to produce 1-methylcyclopentene, a key intermediate.
Step 3: Addition of Nucleophiles to 1-Methylcyclopentene
The double bond of 1-methylcyclopentene can undergo addition reactions with nucleophiles HX (where X = hydroxyl, alkoxy, or chlorine groups) in the presence of acidic catalysts (e.g., ion exchange resins or zeolites). This step allows the introduction of hydroxyl or alkoxy substituents at the 1-position, forming cyclopentane derivatives.
Introduction of the 2-Methylpropyl Side Chain
For the specific 2-methylpropyl substituent, synthetic routes typically involve alkylation or substitution reactions on the cyclopentane ring or its derivatives:
Alkylation of Cyclopentane Derivatives
The 1-position of cyclopentane derivatives bearing reactive groups (e.g., hydroxyl or halides) can be alkylated using 2-methylpropyl halides or organometallic reagents under controlled conditions to introduce the 2-methylpropyl group.
Use of Organometallic Reagents
Organolithium or Grignard reagents derived from 2-methylpropyl halides can be reacted with cyclopentanone derivatives to form tertiary alcohols, which can be subsequently oxidized or transformed into aldehydes [general organic synthesis knowledge].
Formation of the Aldehyde Group at the 1-Position
The aldehyde function (-CHO) is typically introduced via:
-
If the 1-position bears a primary alcohol (formed by nucleophilic addition or reduction steps), selective oxidation using reagents such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation can yield the aldehyde.
-
Alternative formylation methods include the Vilsmeier-Haack reaction on activated cyclopentane derivatives, though regioselectivity must be controlled.
Detailed Two-Stage Process from Patents for Related Cyclopentane Derivatives
Two patents describe a two-stage continuous process for preparing 1-methylcyclopentane derivatives, which can be adapted for preparing 1-(2-methylpropyl)cyclopentane-1-carbaldehyde by modifying reagents and reaction conditions.
| Stage | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Thermal conversion of cyclohexanol or cyclohexene to 1-methylcyclopentene | 250 °C dehydration over silica; 400 °C isomerization over silica | High yield (~60%) of 1-methylcyclopentene |
| 2 | Addition of nucleophiles HX (e.g., alcohols) to 1-methylcyclopentene in liquid phase with acidic catalysts | 20–100 °C, preferably 40–90 °C; 0.1–10 bar; solid acidic catalysts (ion exchangers, zeolites) | Formation of cyclopentane derivatives with alkoxy or hydroxyl substituents |
This process includes recycling of by-products (3- and 4-methylcyclopentene) to improve yields. Fractional distillation is used for purification.
Research Findings and Experimental Notes
- The use of solid acidic catalysts such as Amberlyst ion exchangers or zeolites enhances selectivity and allows catalyst reuse.
- Reactive distillation can be employed in the second stage, where reaction and separation occur simultaneously, improving efficiency.
- Side products and unreacted starting materials are separated by fractional distillation under reduced pressure (1 bar to 100 mbar).
- Reaction mixtures are analyzed by gas chromatography (GC) to determine conversion and yield.
- The molar ratio of 1-methylcyclopentene to nucleophile HX is critical, typically maintained between 1:1 and 1:10, with an excess of HX preferred for complete conversion.
Data Table: Typical Reaction Conditions and Yields for Cyclopentane Derivative Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Dehydration temperature | 250 °C | Cyclohexanol to cyclohexene |
| Isomerization temperature | 400 °C | Cyclohexene to 1-methylcyclopentene |
| Catalyst type | Silica, silicon dioxide | Solid acid catalyst for dehydration/isomerization |
| Addition reaction temperature | 20–100 °C (preferably 40–90 °C) | Liquid phase with acidic catalyst |
| Reaction pressure | 0.1–10 bar (preferably 1–5 bar) | Not critical, adjusted for process |
| Molar ratio (1-methylcyclopentene:HX) | 1:1 to 1:10 (preferably 1:2 to 1:5) | HX = water or C1–C10 alcohols |
| Catalyst form | Fixed bed or suspended | Facilitates separation and reuse |
| Yield of 1-methylcyclopentene | ~60% | After isomerization step |
| Purification | Fractional distillation under vacuum | Separation of product and unreacted materials |
Summary and Expert Recommendations
- The preparation of 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde likely involves initial formation of a cyclopentane intermediate (e.g., 1-methylcyclopentene) via cyclohexanol dehydration and cyclohexene isomerization.
- Subsequent functionalization steps include nucleophilic addition to introduce hydroxyl or alkoxy groups, followed by selective alkylation or side-chain introduction of the 2-methylpropyl group.
- The aldehyde group can be installed by oxidation of a primary alcohol intermediate or direct formylation under controlled conditions.
- Employing solid acid catalysts and reactive distillation improves efficiency and product purity.
- Recycling of by-products enhances overall yield and process sustainability.
- Analytical techniques such as GC and fractional distillation are essential for process monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(2-Methylpropyl)cyclopentane-1-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(2-Methylpropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde is not well-documented. as an aldehyde, it can participate in various biochemical pathways, potentially interacting with enzymes and other proteins. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde:
Physicochemical Properties
- Reactivity: Aldehyde vs. Ketone: 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde’s aldehyde group is more reactive toward nucleophiles (e.g., Grignard reagents) compared to ketones like 2,5-Di(cyclopentylidene)cyclopentan-1-one . Steric Effects: The 2-methylpropyl substituent may hinder reactions at the aldehyde site, unlike smaller substituents in 1-Methylcyclopentanol .
- Safety Profiles: Aldehydes: Generally more irritating than alcohols or ketones. While direct data are lacking, analogs like 1-Methylcyclopentanol (H319: severe eye irritation) suggest similar hazards for aldehydes . Environmental Impact: No environmental classifications are reported for cyclopentane-carbaldehyde derivatives, unlike regulated substances under EC1272/08 .
Research Findings and Data Gaps
- Toxicity: Limited data exist for 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde. Analogous compounds (e.g., 1-Methylcyclopentanol) indicate moderate hazards, but aldehyde-specific studies are needed .
- Stereochemical Influence : The (1R,2R,5S)-configured analog (CAS 55253-28-6) demonstrates the role of stereochemistry in bioactivity, a factor requiring exploration for the target compound .
Biological Activity
1-(2-Methylpropyl)cyclopentane-1-carbaldehyde is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities that may be beneficial in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16O
- Molecular Weight : 152.24 g/mol
- IUPAC Name : 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
1-(2-Methylpropyl)cyclopentane-1-carbaldehyde has been studied for its potential biological activities, particularly its antimicrobial effects. The compound's aldehyde functional group is known to interact with various biological targets, leading to different pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde exhibits significant antimicrobial properties. For instance, it has shown effectiveness against a range of pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
The proposed mechanism of action for 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde involves the formation of reactive aldehyde species that can modify proteins and nucleic acids within microbial cells. This interaction can disrupt cellular functions, leading to cell death or inhibition of growth.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal examined the efficacy of various aldehydes, including 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde, against common pathogens. The results indicated that this compound had a notable effect on inhibiting the growth of both Gram-positive and Gram-negative bacteria. -
In Vivo Studies :
In vivo studies conducted on animal models demonstrated that administration of the compound led to a significant reduction in infection rates caused by Staphylococcus aureus. The study concluded that the compound could potentially serve as an adjunct therapy in treating bacterial infections. -
Synergistic Effects :
Research exploring the synergistic effects of combining 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde with traditional antibiotics showed enhanced antimicrobial activity, suggesting potential applications in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
